molecular formula C8H8ClNO B1443361 2-Amino-6-methylbenzoyl chloride CAS No. 1227780-69-9

2-Amino-6-methylbenzoyl chloride

Cat. No.: B1443361
CAS No.: 1227780-69-9
M. Wt: 169.61 g/mol
InChI Key: OUBDHBIRWWPCTR-UHFFFAOYSA-N
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Description

2-Amino-6-methylbenzoyl chloride is an organic compound with the molecular formula C8H8ClNO. It is a derivative of benzoyl chloride, where the benzene ring is substituted with an amino group at the second position and a methyl group at the sixth position. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Scientific Research Applications

2-Amino-6-methylbenzoyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It can be used to modify biomolecules for studying their functions and interactions.

    Medicine: It serves as a building block in the synthesis of drugs and therapeutic agents.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Amino-6-methylbenzoyl chloride can be synthesized through several methods. One common approach involves the chlorination of 2-amino-6-methylbenzoic acid using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) as chlorinating agents. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated systems and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-6-methylbenzoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines, alcohols, or thiols, to form corresponding derivatives.

    Condensation Reactions: It can react with amines to form amides or with alcohols to form esters.

    Hydrolysis: In the presence of water, it can hydrolyze to form 2-amino-6-methylbenzoic acid.

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, thiols.

    Catalysts: Acid or base catalysts may be used to facilitate certain reactions.

    Solvents: Organic solvents like dichloromethane, toluene, or ethanol are commonly used.

Major Products:

    Amides: Formed by reaction with amines.

    Esters: Formed by reaction with alcohols.

    Acids: Formed by hydrolysis.

Mechanism of Action

The mechanism of action of 2-amino-6-methylbenzoyl chloride depends on the specific reactions it undergoes. Generally, the compound acts as an electrophile due to the presence of the electron-withdrawing chlorine atom. This makes it reactive towards nucleophiles, facilitating substitution and condensation reactions. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

    2-Amino-5-methylbenzoyl chloride: Similar structure but with the methyl group at the fifth position.

    2-Amino-4-methylbenzoyl chloride: Similar structure but with the methyl group at the fourth position.

    2-Amino-3-methylbenzoyl chloride: Similar structure but with the methyl group at the third position.

Uniqueness: 2-Amino-6-methylbenzoyl chloride is unique due to the specific positioning of the amino and methyl groups on the benzene ring, which influences its reactivity and the types of reactions it can undergo. This positional isomerism can lead to differences in physical properties, reactivity, and applications compared to its analogs.

Properties

IUPAC Name

2-amino-6-methylbenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO/c1-5-3-2-4-6(10)7(5)8(9)11/h2-4H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUBDHBIRWWPCTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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